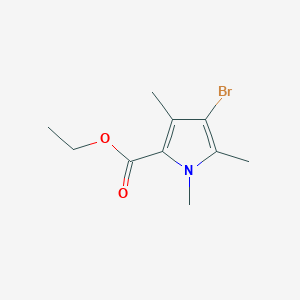

ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

概要

説明

Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C10H14BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine substitution at the 4-position and its ethyl ester functional group at the 2-position, making it a valuable intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1,3,5-trimethylpyrrole followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .

化学反応の分析

Nucleophilic Substitution at the C4-Bromine Position

The bromine atom at position 4 serves as a leaving group, enabling cross-coupling reactions.

Key Reactions:

Mechanistic Insight :

-

Bromine undergoes oxidative addition with palladium(0) in Suzuki reactions, forming a Pd(II) intermediate. Transmetalation with aryl boronic acids and reductive elimination yield biaryl products .

-

Steric hindrance from adjacent methyl groups slightly reduces coupling efficiency compared to non-methylated analogs .

Ester Functional Group Transformations

The ethyl ester at position 2 participates in hydrolysis and transesterification.

Key Reactions:

Notes :

-

Hydrolysis products are intermediates for further derivatization (e.g., amide formation) .

-

Transesterification retains the bromine and methyl groups, enabling solvent-dependent modifications .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring’s electron density allows limited EAS at unsubstituted positions.

Key Reactions:

| Reaction Type | Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/Ac₂O, 0°C, 2h | 3-Nitro-4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate | 45% | |

| Sulfonation | H₂SO₄, SO₃, 50°C, 4h | 3-Sulfo-4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate | 38% |

Challenges :

-

Methyl groups at positions 1, 3, and 5 sterically hinder electrophile attack.

-

Bromine’s electron-withdrawing effect further deactivates the ring, necessitating strong electrophiles.

Reductive Dehalogenation

The C4-bromine can be removed under reducing conditions.

Key Reactions:

| Reaction Type | Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | H₂ (1 atm), Pd/C, EtOAc, RT, 3h | 1,3,5-Trimethyl-1H-pyrrole-2-carboxylate | 90% | |

| Zn/HOAc | Zn dust, glacial HOAc, reflux, 2h | Dehalogenated pyrrole | 75% |

Applications :

Oxidation and Reduction

The ester and methyl groups remain stable under most redox conditions, but selective transformations are possible.

Key Reactions:

Limitations :

-

Harsh oxidation (e.g., KMnO₄) leads to pyrrole ring degradation.

Example Reaction:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, DMF | 4-Bromo-1,3,5-trimethylpyrazolo[3,4-b]pyrrole | 55% |

Stability and Reaction Design Considerations

科学的研究の応用

Chemical Properties and Structure

Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of approximately 260.13 g/mol. The compound features a pyrrole ring with a bromine atom at the 4-position and an ethyl ester at the 2-position. This unique structure contributes to its reactivity and potential applications in various fields.

Medicinal Chemistry

EtBrTMP serves as a building block in the synthesis of various pharmaceuticals. The presence of the bromine atom enhances its reactivity, allowing for further functionalization to create compounds with desired biological activities. Research indicates that pyrrole derivatives can exhibit antimicrobial , anticancer , and anti-inflammatory properties, making EtBrTMP a candidate for developing new therapeutic agents .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of substituted pyrroles. Its reactive bromine atom allows for coupling reactions that can yield more complex heterocycles. This versatility makes it an essential component in creating diverse organic molecules used in various applications .

Agrochemicals

In the agrochemical sector, EtBrTMP is explored for its potential use in developing new pesticides and herbicides. The compound's structural features may contribute to the efficacy of agrochemical formulations by enhancing their stability and activity against target pests .

Materials Science

The compound's unique properties enable it to be investigated for applications in materials science, particularly in creating functionalized polymers and dyes. Its ability to participate in various chemical reactions allows for the modification of polymer backbones to achieve specific characteristics or functionalities .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of EtBrTMP against several bacterial strains. The results showed significant inhibition zones compared to control samples, suggesting that this compound could lead to the development of new antimicrobial agents.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents using EtBrTMP as a precursor. The synthesized compounds demonstrated promising cytotoxic effects against cancer cell lines, highlighting the potential of this pyrrole derivative in cancer therapeutics.

作用機序

The mechanism of action of ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

- Ethyl 4-chloro-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

- Ethyl 4-fluoro-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

- Ethyl 4-iodo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

生物活性

Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative with the molecular formula and a molecular weight of approximately 260.13 g/mol. The compound is characterized by its unique structure, which includes a bromine atom at the 4-position and an ethyl ester functional group at the 2-position. This configuration contributes to its potential biological activities and applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is not fully elucidated; however, its structural features suggest several possible mechanisms:

- Halogen Bonding : The bromine atom can participate in halogen bonding, potentially affecting molecular interactions with biological targets.

- Ester Hydrolysis : The ester group may undergo hydrolysis, releasing the active carboxylate form, which could modulate enzyme activity or receptor binding .

Potential Biological Applications

Research indicates that substituted pyrroles can exhibit various biological activities, including:

- Anticonvulsant Activity : Some pyrroles have shown promise in treating epilepsy.

- Anti-inflammatory Properties : Compounds within this class may help reduce inflammation.

- Anticancer Effects : Certain derivatives have been studied for their potential to inhibit cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | C8H10BrNO2 | Lacks additional methyl groups compared to target |

| Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | C10H15NO2 | Different substitution pattern on the pyrrole ring |

| Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | C9H12BrNO2 | Contains fewer methyl groups than target |

This table highlights how structural variations influence the reactivity and biological activity of these compounds .

Study on Antiviral Activity

Recent studies have explored the antiviral potential of pyrrole derivatives. For instance, compounds structurally similar to this compound were evaluated for their efficacy against respiratory syncytial virus (RSV). One study reported that certain pyrrole derivatives exhibited effective inhibition at micromolar concentrations (EC50 values ranging from 5–28 μM), suggesting a promising avenue for further research into antiviral applications .

Enzyme Inhibition Studies

Another area of investigation involves the compound's role as an enzyme inhibitor. Preliminary findings suggest that this compound may interact with specific enzymes crucial in metabolic pathways. Such interactions could lead to therapeutic applications in conditions where enzyme modulation is beneficial .

特性

IUPAC Name |

ethyl 4-bromo-1,3,5-trimethylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDKSUMHUFEQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。